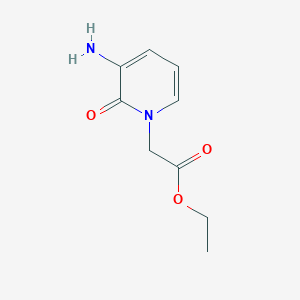

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound is known for its unique structure, which includes a pyridine ring fused with an amino group and an ester functional group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of ethyl acetoacetate with ammonium acetate under specific conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and an ester functional group within a pyridine ring sets it apart from other similar compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research.

Biological Activity

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate (commonly referred to as Ethyl 3-amino-2-oxo derivative) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C9H12N2O3

Molecular Weight: 184.20 g/mol

IUPAC Name: this compound

CAS Number: 147283-74-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as a competitive inhibitor by binding to the active site of target enzymes.

- Receptor Binding: this compound can interact with various receptors, potentially modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several pathogenic bacteria and fungi, revealing:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 0.25 mg/mL | 0.5 mg/mL |

| Candida albicans | 0.75 mg/mL | 1.5 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral effects. Research indicates that it may inhibit viral replication in various models. For example:

| Virus | EC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Herpes Simplex Virus (HSV) | 5.0 | Inhibition of viral entry and replication |

| Influenza Virus | 4.0 | Neuraminidase inhibition |

The compound's ability to disrupt viral life cycles positions it as a potential therapeutic agent against viral infections .

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Anticancer Research:

- Neuroprotective Effects:

Properties

IUPAC Name |

ethyl 2-(3-amino-2-oxopyridin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-8(12)6-11-5-3-4-7(10)9(11)13/h3-5H,2,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWBDOJVEUYSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C(C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434487 |

Source

|

| Record name | Ethyl (3-amino-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147283-74-7 |

Source

|

| Record name | Ethyl (3-amino-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.